molecular formula C17H22N4O3 B2462882 N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013766-15-8

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2462882
CAS RN: 1013766-15-8
M. Wt: 330.388
InChI Key: RLZHBOMBJLWUHG-UHFFFAOYSA-N
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Description

“4-amino-N-(4-carbamoylphenyl)benzamide” is an important intermediate in the production of Pigment Yellow 181 . Pigment Yellow 181 is an extremely heat stable, very light-fast reddish yellow pigment, mainly used in plastics, especially polyolefins .


Synthesis Analysis

An efficient two-step synthetic route for preparation of “4-amino-N-(4-carbamoylphenyl)benzamide” has been described . The first step involves the preparation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” by direct reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .


Chemical Reactions Analysis

The synthesis of “4-amino-N-(4-carbamoylphenyl)benzamide” involves a two-step reaction with isolation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” as an intermediate .

Scientific Research Applications

Antimicrobial Activity

Pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain derivatives have shown significant antimicrobial activities, highlighting their potential as novel antimicrobial agents. The structural modifications in these compounds can significantly influence their activity against various microbial strains (Sharshira & Hamada, 2011).

Anticancer Effects

Research into pyrazole-4-carboxamide derivatives has also shown promising anticancer effects. These compounds have been reported to exhibit potent in vitro and in vivo anticancer activity, with specific derivatives inhibiting key enzymes involved in cancer cell proliferation and survival. This makes them potential candidates for cancer therapy development (Cheng et al., 2020).

Herbicidal Activity

The herbicidal activity of new pyrazole-4-carboxamide derivatives has been explored, showing efficacy against various weeds while maintaining crop safety. The activity varies with the substitution at specific positions of the pyrazole ring, indicating their potential as selective herbicides (Ohno et al., 2004).

Neuroprotection

Some pyrazole-4-carboxamide analogues have demonstrated significant neuroprotective activities, suggesting their use in preventing or treating neurological disorders. These compounds have shown to protect against neurotoxicity and exhibit anticonvulsant properties in various models (Ahsan, 2017).

Nematocidal Activity

Research into novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has identified compounds with notable nematocidal activity, offering potential applications in agriculture for controlling nematode pests (Zhao et al., 2017).

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-3-9-21-11-14(17(20-21)24-10-4-2)16(23)19-13-7-5-12(6-8-13)15(18)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZHBOMBJLWUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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